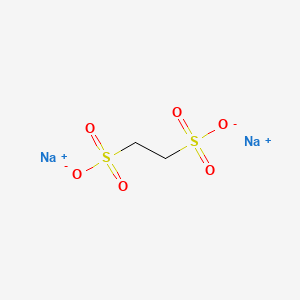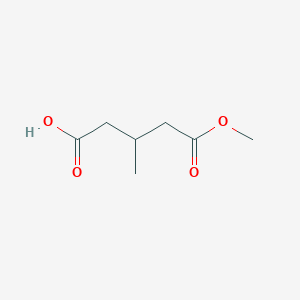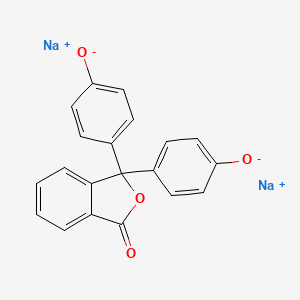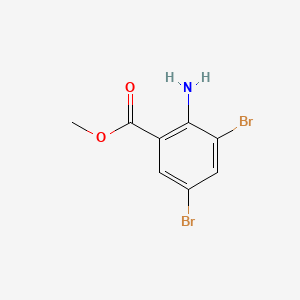
Sodium 1,2-ethanedisulfonate
Overview
Description
Sodium 1,2-ethanedisulfonate is a useful research compound. Its molecular formula is C2H6NaO6S2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .
Pharmacokinetics
Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .
Biochemical Analysis
Biochemical Properties
Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .
Cellular Effects
Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.
Molecular Mechanism
At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .
Transport and Distribution
Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.
Subcellular Localization
Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.
Properties
CAS No. |
5325-43-9 |
|---|---|
Molecular Formula |
C2H6NaO6S2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
disodium;ethane-1,2-disulfonate |
InChI |
InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8); |
InChI Key |
XTZUFSDRWFDYGH-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.[Na] |
| 5325-43-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?
A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)









